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Compound of Interest

Compound Name: Etc-159

Cat. No.: B607375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial clinical trial findings for
ETC-159, a novel, orally available small molecule inhibitor of Porcupine (PORCN). ETC-159
targets the Wnt signaling pathway, which is implicated in the proliferation and differentiation of
various cancers. This document synthesizes data from early-phase clinical trials, focusing on
pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Core Mechanism of Action

ETC-159 is a potent inhibitor of PORCN, an enzyme essential for the palmitoylation and
subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, ETC-159 blocks all Wnt ligand
secretion, thereby downregulating the Wnt signaling pathway.[2] In preclinical studies, this
mechanism has been shown to induce tumor regression in patient-derived xenograft models.[1]
The drug has demonstrated an IC50 of 2.9 nM for inhibiting (3-catenin reporter activity in STF3A
cells.[3][4]

Preclinical Pharmacology

In murine models, ETC-159 exhibits good oral bioavailability.[4] Following a single 5 mg/kg oral
dose in mice, it is rapidly absorbed with a Tmax of approximately 0.5 hours and 100% oral
bioavailability.[3] The plasma half-life is about 1.18 hours, and its concentration remains above
the in vitro IC50 for at least 16 hours.[3] Preclinical studies have shown that ETC-159
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effectively inhibits the growth of mouse mammary tumor virus-Wntl tumors and induces
differentiation in colon cancers with RSPO translocations.[3][5]

Clinical Trial Data
Phase 1A Monotherapy Study (NCT02521844)

The first-in-human, open-label, multi-center Phase 1A study aimed to determine the safety,
maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of ETC-159 in
patients with advanced solid tumors.[1]

Patient Demographics and Dosing Cohorts (as of 18 Jan 2017)[1]

Characteristic Value

Number of Patients 16

Gender 80% Male
Median Age (Range) 55 years (19-68)
Dose Cohorts Number of Patients
1 mg 2

2 mg 2

4 mg 3

8 mg 4

16 mg 3

30 mg 2

Pharmacokinetics and Pharmacodynamics[1]
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Parameter Finding
Cmax Increased with dose
Mean t1/2 14 hours

Reduction of AXIN2 mRNA in whole blood and
Pharmacodynamic Modulation hair follicles, and doubling of serum -CTX

levels observed from 4 mg onwards.

Safety and Tolerability[1]

Adverse Event (220% incidence) Percentage
Vomiting 32%
Anorexia 31%
Fatigue 31%
Dysgeusia 25%
Constipation 25%

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1]
Increased bone turnover, as indicated by elevated B-CTX levels, was an on-target effect, with
some patients experiencing reduced bone mineral density.[1]

Preliminary Efficacy[1]

No objective responses were observed, but two patients (one with colorectal cancer at 2 mg
and one with peritoneal carcinoma at 4 mg) had stable disease for 6 and 8 cycles, respectively.

[1]

Phase 1B Combination Therapy Study (ETC-159 with
Pembrolizumab)

This phase of the study evaluated the safety and preliminary efficacy of ETC-159 in
combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or
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metastatic solid tumors, particularly microsatellite stable (MSS) cancers.[6][7]

Patient Demographics and Dosing Cohorts[7]

Characteristic Value

Number of Patients 20

Gender 50% Male, 50% Female
Mean Age 51.4 years

Dose Cohorts (ETC-159) Number of Patients

8 mg 6

16 mg 14

Safety and Tolerability (Combination Therapy)[7]

The combination was generally well-tolerated, with most treatment-emergent adverse events
(TEAES) being grade 1 or 2.[7]

Adverse Event (Most Common) Percentage
Dysgeusia 65%
B-CTX increase 30%
Fatigue 25%
Constipation 20%
Nausea 20%

Dose-limiting toxicities included Grade 3 colitis and immune-related enteritis (at 16 mg) and
pneumonitis and erythema with fever (at 8 mg).[7] The maximum tolerated dose (MTD) and
recommended dose (RD) for the combination was determined to be 8 mg of ETC-159.[7]

Preliminary Efficacy (Combination Therapy)[7]
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Of the 15 evaluable patients, 40% (6 patients) demonstrated clinical benefit, including one
partial response (PR) and five instances of stable disease (SD).[7] These benefits were
observed in patients with ovarian, lung, pancreatic, urachal, and MSS colorectal cancer with an
RSPO fusion.[7]

Experimental Protocols

Phase 1A Study Design[1] Patients with advanced solid tumors received ETC-159 orally once
every other day in a 28-day cycle. Dose escalation followed an ordinal continual reassessment
method. The dose-limiting toxicity period was 28 days.

Pharmacodynamic Assessment[1][6] Pharmacodynamic effects were evaluated by measuring
AXIN2 mRNA levels in whole blood and hair follicles. Bone turnover was monitored through
radiological and serum markers, specifically serum 3-CTX levels.

Phase 1B Combination Study Design[7][8] Eligible patients had advanced or metastatic solid
malignancies and had failed standard treatments. The study followed a 3+3 dose escalation
design with a DLT period of 42 days. ETC-159 was administered orally every other day in 21-
day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at 200
mg every three weeks. Responses were assessed every 6 weeks according to RECIST 1.1
criteria.

Visualizations
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Caption: Mechanism of ETC-159 in the Wnt signaling pathway.
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Caption: Workflow for the Phase 1B clinical trial of ETC-159 with pembrolizumab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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